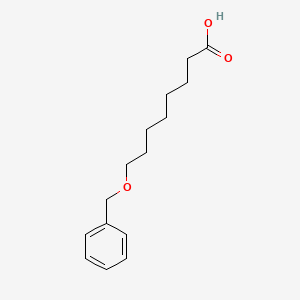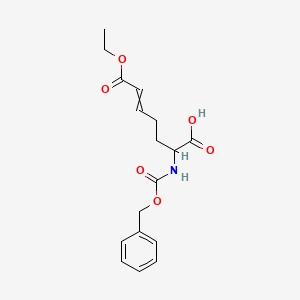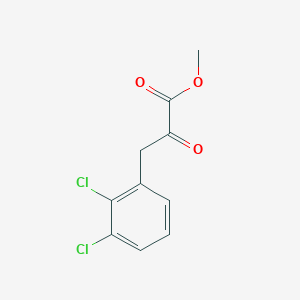
5,7-Dichloro-1-methyl-6-azaindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloro-1-methyl-6-azaindole: is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and are used in various medicinal chemistry applications . The structure of this compound consists of a pyridine ring fused with a pyrrole ring, with chlorine atoms at the 5 and 7 positions and a methyl group at the 1 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-1-methyl-6-azaindole can be achieved through various methods. One common approach involves the cyclization of hydrazones in polyphosphoric acid at elevated temperatures (160-180°C) . Another method includes the use of nicotinic acid derivatives or 2,6-dichloropyridine as starting materials, followed by a series of reactions including epoxide-opening-cyclization-dehydration .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has been reported to dramatically accelerate the penultimate reaction step, making the process more efficient .
Análisis De Reacciones Químicas
Types of Reactions: 5,7-Dichloro-1-methyl-6-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5 and 7 positions can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azaindole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: 5,7-Dichloro-1-methyl-6-azaindole is used as a building block in the synthesis of various biologically active molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Azaindole derivatives, including this compound, have shown significant biological activities. They are used in the development of kinase inhibitors, which are important in cancer treatment . The compound’s ability to modulate biological processes makes it a potential candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism of action of 5,7-Dichloro-1-methyl-6-azaindole involves its interaction with specific molecular targets and pathways. As a kinase inhibitor, it binds to the active site of protein kinases, preventing their activity and thereby inhibiting the phosphorylation of target proteins . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparación Con Compuestos Similares
- 4-Bromo-6-azaindole
- 5-Chloro-7-azaindole
- 2-Methyl-1-(phenylsulfonyl)-6-azaindole
Comparison: 5,7-Dichloro-1-methyl-6-azaindole is unique due to the presence of chlorine atoms at the 5 and 7 positions and a methyl group at the 1 position. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it different from other azaindole derivatives .
Propiedades
Fórmula molecular |
C8H6Cl2N2 |
|---|---|
Peso molecular |
201.05 g/mol |
Nombre IUPAC |
5,7-dichloro-1-methylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H6Cl2N2/c1-12-3-2-5-4-6(9)11-8(10)7(5)12/h2-4H,1H3 |
Clave InChI |
IHPXOBGTPONPIJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=CC(=NC(=C21)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13687478.png)



![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)





